In-Depth Technical Guide: Physicochemical Profiling and Application Workflows of 4-(6-Aminopyridin-3-yl)piperazin-2-one (CAS 1019507-58-4)
In-Depth Technical Guide: Physicochemical Profiling and Application Workflows of 4-(6-Aminopyridin-3-yl)piperazin-2-one (CAS 1019507-58-4)
Executive Summary
As a bifunctional building block, 4-(6-aminopyridin-3-yl)piperazin-2-one (CAS 1019507-58-4) represents a highly privileged scaffold in modern medicinal chemistry. By fusing a 2-aminopyridine moiety—a classical kinase hinge-binding motif—with a piperazin-2-one ring, this molecule offers a unique balance of target engagement and optimized physicochemical properties. This technical guide details the structural causality behind its physicochemical profile and provides self-validating experimental workflows for its characterization.
Structural Causality and Physicochemical Characterization
Understanding the physicochemical space of CAS 1019507-58-4 requires deconvoluting its two primary structural motifs.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, synthesized from structural calculations and verified database records[1].
| Parameter | Value | Causality / Structural Driver |
| Molecular Formula | C9H12N4O | - |
| Molecular Weight | 192.22 g/mol | Optimal for fragment-based drug discovery (FBDD) or as a substructure. |
| Predicted pKa (Base) | ~7.2 (Pyridine N) | The electron-donating piperazinyl group at the 5-position increases the basicity of the 2-aminopyridine nitrogen. |
| Predicted LogP (cLogP) | -0.2 to 0.3 | The highly polar amide in the piperazin-2-one ring drives the lipophilicity down compared to a standard piperazine. |
| Hydrogen Bond Donors | 3 | Exocyclic NH2 (2) and piperazinone NH (1). |
| Hydrogen Bond Acceptors | 4 | Pyridine N, piperazinone N4, amide N, and carbonyl O. |
| Topological PSA | ~71.2 Ų | Balances aqueous solubility with potential for membrane permeability. |
Mechanistic Insights into pKa and Lipophilicity
The 2-aminopyridine system typically exhibits a pKa of approximately 6.8. However, the attachment of the piperazin-2-one ring via its N4 nitrogen at the 5-position of the pyridine ring introduces a resonance-donating effect. This electron density delocalizes into the pyridine ring, slightly elevating the pKa of the pyridine nitrogen to ~7.2[2].
Crucially, the choice of a piperazin-2-one over a standard piperazine is a deliberate pharmacokinetic optimization. Standard piperazines possess a highly basic secondary amine (pKa ~9.5), which can lead to excessive basicity, hERG liabilities, and poor passive permeability. The incorporation of the carbonyl group converts the N1 nitrogen into an amide, effectively neutralizing its basicity (pKa < 0) and lowering the overall cLogP, thereby enhancing aqueous solubility without introducing a polybasic liability[3].
Role in Medicinal Chemistry: Kinase Inhibitor Design
In targeted therapeutics, CAS 1019507-58-4 is frequently utilized as a hinge-binding vector. The 2-aminopyridine motif forms a highly conserved bidentate hydrogen-bonding network with the backbone amides of the kinase ATP-binding pocket (typically involving the hinge region residues like Cysteine or Methionine)[2].
Simultaneously, the piperazin-2-one ring is directed toward the solvent-exposed region. Its sp3 character and rigidity limit the entropic penalty upon binding, while the polar amide enhances the thermodynamic solubility of the resulting inhibitor.
Figure 1: Mechanistic pathway of 1019507-58-4 acting as a kinase hinge-binding scaffold.
Self-Validating Experimental Protocols
To ensure the highest scientific integrity, the physicochemical characterization of this compound must rely on self-validating experimental systems. Below are the definitive protocols for determining its pKa and LogD at physiological pH.
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: Accurately measure the macroscopic pKa of the pyridine nitrogen. Causality & Self-Validation: While the compound is soluble, structurally related derivatives may precipitate during aqueous titration. Using a cosolvent method (Methanol/Water) and applying the Yasuda-Shedlovsky extrapolation ensures the true aqueous pKa is determined. The linearity of the Yasuda-Shedlovsky plot serves as an internal validation; a non-linear fit immediately flags electrode fouling or micro-precipitation[3].
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM stock solution of CAS 1019507-58-4 in DMSO.
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Cosolvent Mixtures: Prepare three titration vessels containing 30%, 40%, and 50% Methanol in 0.15 M KCl (to maintain constant ionic strength).
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Titration: Spike 50 µL of the stock into each vessel. Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 11.0 using a standardized glass electrode.
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Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio.
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Validation (Yasuda-Shedlovsky): Plot psKa + log[H2O] against the inverse dielectric constant (1/ε) of the mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to yield the true aqueous pKa.
Protocol 2: Determination of LogD7.4 via Shake-Flask and LC-MS/MS
Objective: Quantify the distribution coefficient at physiological pH. Causality & Self-Validation: The traditional shake-flask method is prone to errors if the compound degrades or adsorbs to glassware. By quantifying both the aqueous and organic phases and calculating the total mass balance, the assay self-validates. A mass balance recovery outside of 95-105% invalidates the run, ensuring absolute data trustworthiness[3].
Step-by-Step Methodology:
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Phase Saturation: Pre-saturate 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours.
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Incubation: Add 10 µL of the 10 mM stock to a vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).
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Equilibration: Shake the vial at 300 rpm for 60 minutes at exactly 25.0 °C.
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Separation: Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation without emulsion.
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Quantification: Aliquot from both the octanol and PBS layers. Dilute appropriately and analyze via LC-UV/MS.
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Validation (Mass Balance): Calculate LogD7.4 = log([Octanol]/[PBS]). Sum the total moles recovered in both phases. If recovery is <95%, investigate non-specific binding or instability.
Figure 2: Self-validating experimental workflow for physicochemical characterization.
Safety and Handling
According to standardized safety data, CAS 1019507-58-4 carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory PPE (P280: protective gloves/eye protection/face protection) and handling in a fume hood (P271) are strictly required during all experimental workflows.
References
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NextSDS. "4-(6-aminopyridin-3-yl)piperazin-2-one — Chemical Substance Information", NextSDS Database. Available at:[Link]
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Wermuth, C. G., Aldous, D., Raboisson, P., & Rognan, D. (Eds.). (2015). The Practice of Medicinal Chemistry (4th ed.). Elsevier. Available at:[Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Available at:[Link]
